1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzoyl chloride.
Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.
Addition of the Hydroxyethylamino Group: The hydroxyethylamino group can be added via a nucleophilic substitution reaction using 2-chloroethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to a therapeutic effect.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in a biological response.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, altering cellular processes and functions.
Comparison with Similar Compounds
Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- can be compared with other benzimidazole derivatives, such as:
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Thiabendazole: A benzimidazole derivative used as an antifungal and anthelmintic agent.
The uniqueness of Ethanone, 1-(2,4-dichlorophenyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C17H15Cl2N3O2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-5-6-12(13(19)9-11)16(24)10-22-15-4-2-1-3-14(15)21-17(22)20-7-8-23/h1-6,9,23H,7-8,10H2,(H,20,21) |
InChI Key |
NMHCOGOXZUJJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=C(C=C(C=C3)Cl)Cl)NCCO |
Origin of Product |
United States |
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